molecular formula C8H6Cl4O2 B147478 m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- CAS No. 39568-89-3

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-

Cat. No.: B147478
CAS No.: 39568-89-3
M. Wt: 275.9 g/mol
InChI Key: JYLBVCKNJDTYGB-UHFFFAOYSA-N
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Description

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is a chemical compound with the molecular formula C8H6Cl4O2. It is a derivative of m-xylene, where the methyl groups are substituted with hydroxyl groups and chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

[2,3,4,6-tetrachloro-5-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBVCKNJDTYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192682
Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
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Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39568-89-3
Record name 2,4,5,6-Tetrachloro-1,3-benzenedimethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
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Record name m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro-
Source EPA DSSTox
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Record name 2,4,5,6-tetrachloro-m-xylene-α,α'-diol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective substitution of chlorine atoms. The hydroxylation step is then carried out using industrial-grade reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and hydroxylated derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Analytical Chemistry

HPLC Separation Techniques

One of the primary applications of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- is in high-performance liquid chromatography (HPLC). This compound can be effectively separated using a reverse phase HPLC method. The typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Table 1: HPLC Conditions for m-Xylene-alpha,alpha'-diol Separation

ParameterCondition
Mobile PhaseAcetonitrile:Water:Phosphoric Acid (or Formic Acid)
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationPharmacokinetics

Case Study 1: Pharmacokinetics Studies

In pharmacokinetics research, the effective separation of m-Xylene-alpha,alpha'-diol allows for the analysis of its metabolic pathways and interactions with biological systems. A study utilized the aforementioned HPLC method to assess the absorption and distribution of this compound in animal models. Results indicated that the compound exhibited a significant half-life and was metabolized primarily via hepatic pathways .

Case Study 2: Environmental Impact Assessment

A comprehensive study focused on the environmental impact of chlorinated compounds like m-Xylene-alpha,alpha'-diol demonstrated its persistence in aquatic ecosystems. The research highlighted that while the compound is not highly volatile, it can accumulate in sediments and affect local biota. Monitoring levels in various ecosystems provided valuable data for regulatory assessments .

Mechanism of Action

The mechanism of action of m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Xylene-alpha,alpha’-diol, 2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and chlorine groups allows for diverse reactivity and applications in various fields .

Biological Activity

m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- (CAS Number: 39568-89-3) is a chlorinated aromatic compound with significant implications in chemical research and potential biological applications. This compound is characterized by its molecular formula C8H6Cl4O2C_8H_6Cl_4O_2 and a molecular weight of approximately 275.93 g/mol. The study of its biological activity is crucial for understanding its effects on human health and the environment.

  • Molecular Formula : C8H6Cl4O2C_8H_6Cl_4O_2
  • Molecular Weight : 275.93 g/mol
  • LogP : 2.48 (indicating moderate lipophilicity)
  • Physical State : Typically a colorless liquid with potential applications in various fields including pharmaceuticals and environmental sciences.

Biological Activity Overview

The biological activity of m-Xylene-alpha,alpha'-diol, 2,4,5,6-tetrachloro- has been investigated in various studies focusing on its toxicity and potential therapeutic effects.

Toxicological Studies

  • Acute Toxicity :
    • Exposure to m-Xylene-alpha,alpha'-diol has been associated with skin and eye irritation.
    • Inhalation may lead to respiratory distress and irritation of mucous membranes .
  • Chronic Effects :
    • Long-term exposure can affect liver and kidney function.
    • Potential for causing skin allergies upon repeated exposure has been documented .
  • Carcinogenicity :
    • Current data does not classify m-Xylene-alpha,alpha'-diol as a known carcinogen; however, further research is necessary to fully understand its long-term effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Study 1: Environmental Impact Assessment

A recent study assessed the impact of organochlorine pollutants including m-Xylene-alpha,alpha'-diol in aquatic environments. The findings indicated that chlorinated compounds could bioaccumulate in aquatic organisms, posing risks to both ecosystems and human health through the food chain .

Study 2: Pharmacological Potential

Research exploring the pharmacological properties of chlorinated aromatic compounds has suggested that m-Xylene-alpha,alpha'-diol may exhibit antimicrobial properties. In vitro tests demonstrated inhibitory effects against certain bacterial strains, indicating potential for development as an antimicrobial agent .

Data Table: Biological Activity Summary

Parameter Observation
Molecular FormulaC8H6Cl4O2
Molecular Weight275.93 g/mol
LogP2.48
Acute ToxicitySkin/eye irritation; respiratory distress
Chronic EffectsLiver/kidney damage; potential skin allergies
CarcinogenicityNot classified as carcinogenic
Antimicrobial ActivityInhibitory effects on certain bacterial strains

Q & A

Q. What validated analytical methods are recommended for detecting 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol in environmental samples?

Gas chromatography (GC) with dual-column configurations, such as EPA Method 8081, is widely used for organochlorine compounds. This method employs columns like Rtx-CLPesticides and Rtx-CLPesticides2, optimized for separating chlorinated aromatics. Surrogates like decachlorobiphenyl are added to monitor method performance, with recovery criteria set at 30–150% for validation . For precise quantification, internal standards (e.g., 2,4,5,6-tetrachloro-m-xylene solution in acetone or methanol) are used, and recovery rates should be documented to ensure analytical accuracy .

Q. What safety protocols are critical when handling 2,4,5,6-tetrachloro-m-xylene derivatives in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Indirect-vent goggles, face shields, and nitrile gloves to prevent skin/eye contact. Contaminated clothing must be replaced immediately and laundered separately .
  • Engineering Controls: Local exhaust ventilation and closed systems to minimize airborne exposure during synthesis or extraction .
  • Emergency Preparedness: Eyewash stations and emergency showers must be accessible in workspaces. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed permissible limits .

Q. How are physical properties like density and melting point utilized in experimental design for this compound?

The density (1.703 g/cm³) and melting point (~223°C) inform solvent selection for extraction and purification. High-density solvents (e.g., dichloromethane) are optimal for liquid-liquid partitioning, while melting point data guide recrystallization protocols. Refractive index estimates (1.5149) assist in purity assessments during synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in surrogate recovery rates during GC analysis?

Recovery outliers (e.g., 30–150% criteria) may arise from matrix interference or column degradation. Mitigation strategies include:

  • Column Calibration: Regularly validate column performance using certified reference materials (e.g., TCMX @100 µg/mL in hexane) .
  • Matrix Spike Testing: Introduce surrogates (e.g., decachlorobiphenyl) into sample blanks to identify interference sources .
  • Parameter Optimization: Adjust carrier gas flow rates (hydrogen recommended for faster analysis) or injection volumes to improve peak resolution .

Q. What are the stability profiles of 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol under varying pH and UV conditions?

While direct stability data are limited, analogous chlorinated compounds (e.g., chlorothalonil) show hydrolysis resistance in acidic/neutral media but degrade in alkaline conditions (pH >9). UV stability is high in crystalline states but decreases in aqueous solutions, suggesting photolytic degradation pathways. Long-term storage should prioritize airtight containers in cool, dark environments .

Q. How does the compound interact with environmental matrices, and what are its degradation byproducts?

In soil/water systems, adsorption to organic matter is likely due to high logP values (estimated ~5.78). Microbial degradation may produce dechlorinated intermediates (e.g., trichloro derivatives), detectable via GC-MS/MS. Persistence studies should monitor surrogate recovery in spiked environmental samples to assess bioavailability .

Q. What synthetic routes are feasible for derivatizing 2,4,5,6-tetrachloro-m-xylene-alpha,alpha'-diol into stable analogs?

Potential pathways include:

  • Hydroxylation: Catalytic oxidation of precursor diamines (e.g., m-xylene-alpha,alpha'-diamine) under controlled chlorination .
  • Functional Group Modification: Etherification or esterification of diol groups to enhance solubility for bioactivity assays. Purity must be verified via NMR and HPLC-UV .

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